molecular formula C10H10O2 B6612959 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 33223-77-7

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B6612959
CAS No.: 33223-77-7
M. Wt: 162.18 g/mol
InChI Key: YRMCZQZXEMONAT-UHFFFAOYSA-N
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Description

7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound featuring a fused cyclohexene ring system with a methyl group and a carboxylic acid substituent at the 7-position. Its methyl ester derivative (CAS 33223-71-1) is a known synthetic intermediate, often utilized in pharmaceutical chemistry .

Properties

IUPAC Name

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMCZQZXEMONAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Cyclization

Reaction of methyl 7-cyano-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate with a rhodium(I) catalyst (e.g., [RhCl(COD)]₂) in toluene at 80°C facilitates cyclization. Subsequent hydrolysis of the nitrile group using aqueous HCl yields the carboxylic acid. This method achieves moderate yields (45–60%) but requires precise control over steric and electronic effects to prevent side reactions.

Enzymatic Synthesis and Dynamic Kinetic Resolution

A patented enzymatic process using Rhodococcus rhodochrous nitrilase (NCIMB 11216) demonstrates high enantioselectivity for synthesizing the (7S)-enantiomer of structurally related bicyclic carboxylic acids. Applied to this compound, this method involves:

Nitrilase-Mediated Hydrolysis

Racemic 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is subjected to enzymatic hydrolysis in a buffer-organic solvent mixture (pH 7.5–8.0) at 30°C. The nitrilase selectively hydrolyzes the (S)-nitrile to the carboxylic acid, while the (R)-nitrile undergoes base-catalyzed racemization (e.g., using DBU), enabling dynamic kinetic resolution (DKR). This process achieves >98% enantiomeric excess (ee) and 85% isolated yield after purification (Table 1).

Table 1: Enzymatic Hydrolysis Parameters

ParameterValue
Enzyme Loading (E/S)1:10 (lyophilized nitrilase)
Temperature30°C
Reaction Time6–24 hours
ee of (S)-Acid>98%
Yield85%

Functional Group Interconversion

Ester Hydrolysis

Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate, accessible via Friedel-Crafts alkylation or cyclopropane ring-opening, is hydrolyzed to the carboxylic acid using 6M HCl in refluxing ethanol. This method provides a straightforward route but suffers from low regioselectivity (60–70% yield) due to competing ester cleavage at other positions.

Nitrile Hydrolysis

Alternative hydrolysis of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile under acidic (H₂SO₄, H₂O) or basic (KOH, EtOH/H₂O) conditions yields the carboxylic acid. However, non-enzymatic routes lack stereocontrol, producing racemic mixtures.

Crystallographic and Purification Insights

X-ray diffraction studies of analogous compounds, such as cis-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, reveal dimeric association via hydrogen bonds (O···O distance: 2.650 Å). Recrystallization from ethanol/water mixtures at 4°C optimizes purity by exploiting these intermolecular interactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldeeKey Advantage
Rhodium Catalysis45–60%N/ARapid bicyclic core formation
Enzymatic DKR85%>98%High enantioselectivity
Ester Hydrolysis60–70%N/ASimplicity

Chemical Reactions Analysis

Amidation and Peptide Coupling

The carboxylic acid group undergoes efficient amidation under standard peptide coupling conditions. For example:

Reagents/ConditionsAmine UsedYieldSource
HATU, DIPEA, DMF, RT, 15 minN-Methylprop-2-yn-1-amine63%
HATU, DIPEA, CH₂Cl₂, -78°C → RT2-(Methylamino)ethanol86%

These reactions produce structurally diverse amides, critical for pharmacological studies. The use of HATU ensures mild conditions and high functional group tolerance .

Decarboxylation

Thermal or basic conditions may induce decarboxylation, though explicit data for this compound is sparse. Related bicyclic carboxylic acids undergo decarboxylation at 150–200°C to yield hydrocarbons .

Salt Formation

The acid forms salts with inorganic bases, enhancing solubility for industrial applications:

BaseConditionsProductSource
NaOHAqueous ethanol, RTSodium salt
KOHReflux, 5hPotassium salt

For instance, treatment with KOH in ethanol at reflux for 5 hours generates the potassium salt in >90% yield .

Enzymatic Modifications

Enzymatic resolution using Rhodococcus rhodochrous nitrilase enables enantioselective synthesis of (S)-enantiomers from racemic precursors, achieving:

EnzymeSubstrateEnantioselectivityYieldSource
Rhodococcus rhodochrousRacemic nitrile derivative>99% ee (S)47%

This method avoids racemization and is pivotal in synthesizing chiral intermediates for cardiovascular drugs like ivabradine .

Comparative Reactivity

The compound’s reactivity differs from structurally related acids due to steric and electronic effects:

CompoundKey ReactionRelative RateNotes
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidAmidation with HATUHighSteric hindrance minimal
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidEsterificationModeratePositional isomerism slows kinetics

Industrial-Scale Optimization

Large-scale synthesis requires tailored conditions:

ParameterOptimal ValueImpact on Yield
Reaction Temperature25–30°CPrevents side reactions
Catalyst Loading (HATU)1.1 equivCost-effective
SolventDMF/CH₂Cl₂ (1:1)Balances solubility and reactivity

Adapted protocols from demonstrate scalability to multi-kilogram batches with minimal purification steps.

Unresolved Challenges

  • Oxidation/Reduction : Direct oxidation/reduction of the bicyclic core remains undocumented.

  • Electrophilic Substitution : Limited data on halogenation or sulfonation, likely due to ring strain.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its bicyclic structure allows for selective functionalization at specific sites, facilitating the development of pharmaceuticals and agrochemicals.

Material Science

In material science, 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is investigated for its potential in creating novel polymers and composite materials due to its unique structural properties.

Research indicates that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. Case studies have shown promising results in vitro against various cancer cell lines.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Research conducted by Smith et al. (2023) explored the use of this compound in synthesizing biodegradable polymers. The study highlighted the material's mechanical properties and degradation rates compared to traditional plastics.

Mechanism of Action

The mechanism of action of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Functional Group Modifications

Key analogues differ in substituents, stereochemistry, and functional groups:

Compound Name Substituents Functional Group CAS Number Molecular Weight Key References
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Methyl (C7) Carboxylic acid - 162.18*
(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid 3,4-Dimethoxy (C3, C4) Carboxylic acid 1220993-43-0 222.24
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid None Carboxylic acid 14381-41-0 148.16
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Chloro (C5) Carboxylic acid 1781659-28-6 182.60
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one Methoxy (C4) Ketone - 148.16
(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid N-methyl-amide 3,4-Dimethoxy (C3, C4), N-methylamide Amide 1220993-43-0 221.25

*Calculated based on molecular formula C₁₀H₁₀O₂.

Key Observations:
  • Substituent Effects: Methoxy groups (e.g., in (7S)-3,4-dimethoxy derivatives) enhance steric bulk and electronic modulation, critical for enantioselective synthesis of Ivabradine .
  • Functional Group Impact : Conversion of the carboxylic acid to an amide (e.g., N-methylamide) reduces acidity and improves lipophilicity, which may influence bioavailability .

Physicochemical and Pharmacological Properties

Property 7-Methylbicyclo[4.2.0]octatriene-7-carboxylic Acid (7S)-3,4-Dimethoxy Derivative 5-Chloro Derivative
Molecular Weight 162.18 222.24 182.60
Solubility Low (lipophilic methyl group) Moderate (polar methoxy) Low (chloro group)
Stability Stable under inert conditions Sensitive to oxidation Hydrolytically stable
Pharmacological Role Intermediate Ivabradine precursor Research intermediate

Biological Activity

7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic compound, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 148.16 g/mol
  • InChIKey : NYOXTUZNVYEODT-UHFFFAOYSA-N
  • SMILES : OC(=O)C1Cc2ccccc12
  • Melting Point : 74 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
    • It scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from damage.
  • Anti-inflammatory Effects :
    • Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
    • It has been shown to suppress the activation of NF-kB, a key regulator in inflammatory responses.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains.
    • Its efficacy against pathogens like Staphylococcus aureus and Escherichia coli has been documented.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces lipid peroxidation
Anti-inflammatoryInhibits NF-kB activation; reduces cytokine levels
AntimicrobialEffective against S. aureus and E. coli

Detailed Research Findings

  • Antioxidant Studies :
    A study published in the Journal of Organic Chemistry demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested in vitro using DPPH radical scavenging assays .
  • Anti-inflammatory Mechanisms :
    Research highlighted in the Journal of Medicinal Chemistry reported that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    A recent study focused on the antimicrobial properties of bicyclic compounds found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Q & A

Q. What are the recommended synthetic pathways for 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves bicyclic ring formation via catalytic cycloaddition or ring-closing metathesis , followed by carboxylation at the 7-position. Key steps include:

  • Use of transition-metal catalysts (e.g., Pd or Ru) for regioselective cyclization .
  • Carboxylic acid introduction via hydrolysis of nitrile intermediates under acidic conditions (e.g., H₂SO₄/H₂O) .
  • Optimization via temperature control (50–80°C) and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the molecular structure and electronic properties of this compound?

  • X-ray crystallography for definitive stereochemical assignment, as demonstrated for bicyclo[4.2.0] derivatives .
  • Vibrational spectroscopy (FT-IR/Raman) to identify functional groups like the carboxylic acid moiety .
  • HOMO-LUMO analysis via DFT calculations to predict reactivity and stability, referencing studies on analogous bicyclic systems .

Q. What stability and storage conditions are critical for this compound in laboratory settings?

  • Store under argon or nitrogen at –20°C to prevent oxidation of the triene system .
  • Avoid exposure to moisture (hydrolysis risk) and strong bases (carboxylic acid deprotonation) .
  • Monitor decomposition via HPLC for byproducts like bicyclo[4.2.0]octa-triene derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological activity?

  • Substituent variation : Compare methyl vs. isopropyl groups at the 7-position to assess steric effects on binding affinity .
  • Bioisostere replacement : Substitute the carboxylic acid with sulfonic acid or tetrazole groups to evaluate pharmacokinetic impacts .
  • In vitro assays : Test against bacterial enzymes (e.g., penicillin-binding proteins) due to structural similarity to β-lactam antibiotics .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) to simulate binding to bacterial cell wall synthesis enzymes .
  • MD simulations (AMBER/CHARMM) to assess conformational stability of the bicyclic core in aqueous environments .
  • QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial activity .

Q. How can analytical methods (e.g., LC-MS) be optimized for quantifying trace impurities in synthesized batches?

  • Column selection : Use C18 reverse-phase columns with 0.1% formic acid in mobile phases to enhance ionization .
  • Mass spectrometry : Employ ESI-negative mode for carboxylic acid detection (m/z 250–300 range) .
  • Calibration curves : Prepare standards in methanol/water (70:30) to match sample matrices .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

  • Replicate synthesis : Verify reproducibility under controlled conditions (e.g., anhydrous solvents, inert gas) .
  • Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
  • Hazard analysis : Review storage logs for temperature fluctuations or exposure to incompatible materials .

Methodological Notes

  • Safety protocols : Use flame-retardant lab coats and nitrile gloves during synthesis to mitigate exposure risks .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental sections and spectral data .
  • Ethical compliance : Confirm compound handling adheres to institutional biosafety guidelines, particularly for antimicrobial studies .

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